molecular formula C16H16N2OS B2414699 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole CAS No. 337920-63-5

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole

Cat. No.: B2414699
CAS No.: 337920-63-5
M. Wt: 284.38
InChI Key: WYUSXHLKAQRRLT-UHFFFAOYSA-N
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Description

Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of boronic esters is typically characterized by a boron atom connected to two oxygen atoms and an alkyl or aryl group .


Chemical Reactions Analysis

Boronic esters can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Properties : Several derivatives of 1,3-benzothiazole, including 2-[4-(azepan-1-yl) but-2-yn-1-yl]-1,3-benzothiazole, have shown potential as antimicrobial agents. These compounds exhibit varying antibacterial and antifungal activities, influenced by the structure of the cyclic amines in the derivatives (Shafiq et al., 2016).

  • Synthesis and Microbial Studies : New pyridine derivatives, including those related to 1,3-benzothiazole, have been synthesized and screened for their antibacterial and antifungal activities. The specific structural modifications in these compounds contribute to their antimicrobial properties (Patel & Agravat, 2007).

Chemical Properties and Synthesis

  • Chemical Variability and Properties : A review of the chemistry of compounds containing 2,6-bis-(benzthiazol-2-yl)-pyridine highlights their diverse properties, including biological and electrochemical activity. This review suggests potential areas of interest for further investigation (Boča et al., 2011).

  • Synthesis Techniques : Novel synthesis methods for benzothiazole derivatives have been developed, emphasizing solvent-free, environmentally friendly conditions. These methods contribute to the efficient and green production of such compounds (Bhoi et al., 2016).

Biological and Pharmaceutical Research

  • Biological Evaluation : Benzothiazole derivatives have been evaluated for various biological activities, including antiallergic, antiviral, and antiparkinsonian effects. Their versatility in medicinal and agricultural chemistry highlights their significance in pharmaceutical research (Chidrawar, 2017).

  • Relevance in Metabolic Stability : Research into benzothiazole derivatives for their role in metabolic processes, particularly in inhibiting PI3Kα and mTOR, demonstrates their potential in medicinal applications. Modifications to the benzothiazole ring have been explored to reduce metabolic deacetylation (Stec et al., 2011).

Mechanism of Action

The mechanism of action of boronic esters in chemical reactions often involves the formation of a boronate complex, which can then undergo various transformations .

Future Directions

The future directions in the field of boronic ester chemistry could involve the development of new synthetic methods and applications, as well as the exploration of novel boronic ester compounds .

Properties

IUPAC Name

2-(2-butoxypyridin-3-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-3-11-19-15-12(7-6-10-17-15)16-18-13-8-4-5-9-14(13)20-16/h4-10H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUSXHLKAQRRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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